molecular formula C20H24N2O4S B7709922 N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide

N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide

Cat. No. B7709922
M. Wt: 388.5 g/mol
InChI Key: VIHUNGRPQLGFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide is a potent and selective inhibitor of the protein kinase CK2. This compound has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide inhibits the activity of CK2, a protein kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound disrupts these processes, leading to the inhibition of cancer cell growth and sensitization to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide is its high potency and selectivity for CK2. This makes it a valuable tool for studying the role of CK2 in cellular processes and for developing new therapies for cancer and other diseases. However, one limitation of this compound is its low solubility, which can make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research on N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide. One area of interest is the development of new formulations that improve the solubility and bioavailability of the compound. In addition, there is potential for the development of combination therapies that target CK2 along with other cellular pathways involved in cancer and other diseases. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in a variety of diseases.

Synthesis Methods

The synthesis of N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide involves a multi-step process. The first step involves the reaction of benzylamine with 4-bromobenzenesulfonyl chloride to form N-benzyl-4-bromobenzenesulfonamide. This intermediate is then reacted with morpholine and diethyl malonate to form the final product. The yield of the synthesis is generally high, and the purity can be easily verified through standard analytical techniques.

Scientific Research Applications

N-benzyl-4-(3-morpholino-3-oxopropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has potential applications in other diseases, such as Alzheimer's disease, HIV, and inflammation.

properties

IUPAC Name

N-benzyl-4-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(22-12-14-26-15-13-22)11-8-17-6-9-19(10-7-17)27(24,25)21-16-18-4-2-1-3-5-18/h1-7,9-10,21H,8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHUNGRPQLGFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.